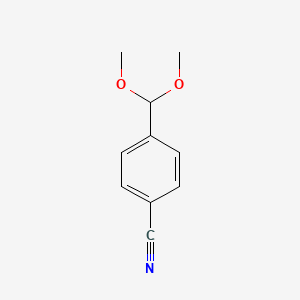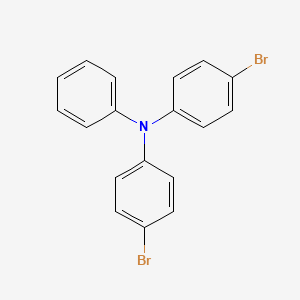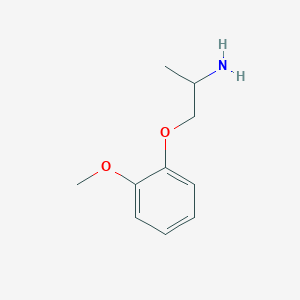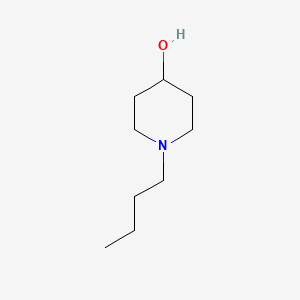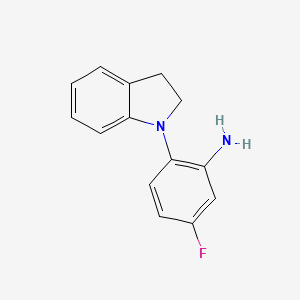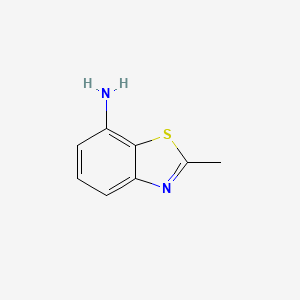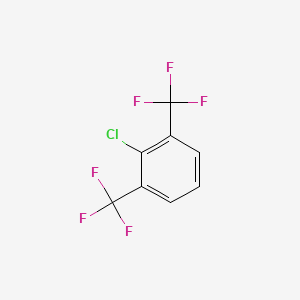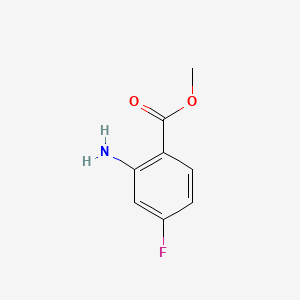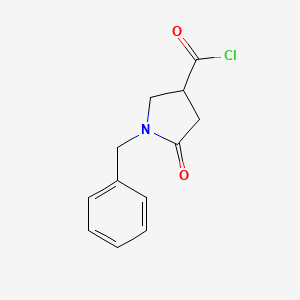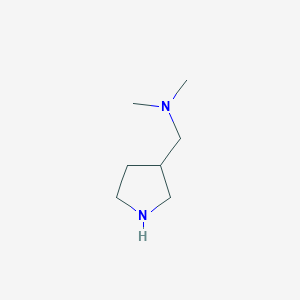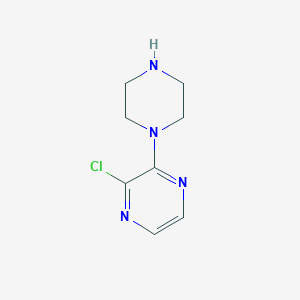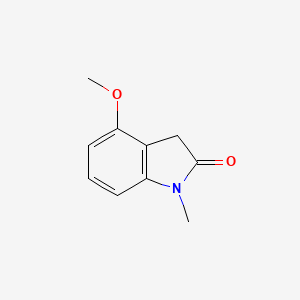
4-甲氧基-1-甲基吲哚啉-2-酮
描述
Synthesis Analysis
Indolin-2-one rings have been recognized as crucial motifs in diverse natural products and pharmaceutically relevant entities . Several drug discovery programs in industry and academia are anchored around the indolin-2-one scaffold . A number of methods for the synthesis of indolin-2-one have been reported . Classical synthetic methods include the derivatization of other heterocycles, Friedel–Crafts cyclizations of α-haloacetanilides, and variations in the Fischer indole synthesis .
Molecular Structure Analysis
The molecular structure analysis of compounds like 4-Methoxy-1-methylindolin-2-one can be performed using techniques such as Mass Spectrometry (MS). MS is extensively used for the analysis of molecular structures of unknown compounds in the gas phase . With high-resolution MS, accurate molecular weights (MW) of the intact molecular ions can be measured so that they can be assigned a molecular formula with high confidence .
Chemical Reactions Analysis
Chemical Reaction Analysis involves understanding the mechanism and kinetics of chemical reactions. It provides answers to key chemical questions: reaction yield, mechanistic insights, and reaction kinetics . Harnessing data from techniques like Nuclear Magnetic Resonance (NMR) can make strategic process chemistry decisions, ultimately leading to cost savings .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 4-Methoxy-1-methylindolin-2-one can be determined through various analytical techniques. Physical properties include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .
科学研究应用
抗肿瘤活性和微管蛋白结合
涉及类似于 4-甲氧基-1-甲基吲哚啉-2-酮衍生物的一个突出的研究领域是抗肿瘤活性。研究表明,这些化合物可以显着抑制肿瘤生长,而没有明显的毒性迹象。例如,一项研究发现了一种先导化合物,它以低剂量抑制小鼠肿瘤生长 62%,突出了其作为一类新型的微管蛋白结合肿瘤血管破坏剂(肿瘤-VDA)的潜力,该破坏剂靶向肿瘤中的已建立血管 (Cui 等人,2017 年)。这种化合物及其类似物对一组人肿瘤细胞系表现出极高的抗增殖活性,并在肿瘤细胞中诱导凋亡。
光裂解和光敏前体
另一个重要的应用是在光裂解领域。与 4-甲氧基-1-甲基吲哚啉-2-酮密切相关的 1-酰基-7-硝基吲哚啉已被探索用作羧酸的光敏前体,特别是神经活性氨基酸。光裂解的效率受 4 位上的给电子取代基的影响,4-甲氧基取代使光解效率提高了 2 倍以上 (Papageorgiou 和 Corrie,2000 年)。
荧光标记和生物医学分析
此外,4-甲氧基-1-甲基吲哚啉-2-酮的衍生物已被用作生物医学分析的新型荧光团。一种这样的化合物在广泛的 pH 范围的水性介质中表现出强荧光,并且对光和热具有高度稳定性,使其成为用于测定羧酸的宝贵荧光标记试剂 (Hirano 等人,2004 年)。
抗癌药物开发
在抗癌药物的开发中,合成了新型 2-苯基喹啉-4-酮 (2-PQ) 衍生物并评估了其细胞毒活性。包括 4-甲氧基-1-甲基吲哚啉-2-酮的修饰在内的这些化合物对各种肿瘤细胞系表现出显着的抑制活性,并研究了它们对受体酪氨酸自磷酸化的影响,表明它们作为抗癌治疗的有希望的临床候选者的潜力 (Chou 等人,2010 年)。
安全和危害
属性
IUPAC Name |
4-methoxy-1-methyl-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-11-8-4-3-5-9(13-2)7(8)6-10(11)12/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGVWBMIQHILSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301251576 | |
| Record name | 1,3-Dihydro-4-methoxy-1-methyl-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301251576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1-methylindolin-2-one | |
CAS RN |
7699-21-0 | |
| Record name | 1,3-Dihydro-4-methoxy-1-methyl-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7699-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-4-methoxy-1-methyl-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301251576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

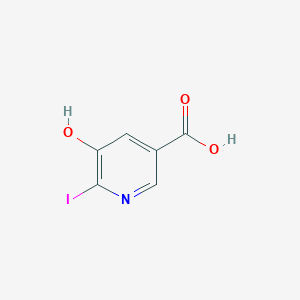
![4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B1317667.png)

